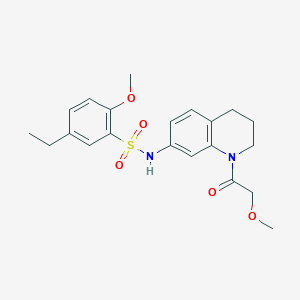
5-ethyl-2-methoxy-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-ethyl-2-methoxy-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a complex organic compound. This chemical is notable for its structural attributes and the diverse functional groups it harbors, making it a compound of interest for various scientific investigations and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-2-methoxy-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide generally involves a multi-step process. Key reaction steps typically include:
Formation of the Tetrahydroquinoline Core: : This can be achieved through the Povarov reaction, which involves the reaction of an aniline derivative, an aldehyde, and an alkene.
Attachment of the Methoxyacetyl Group: : This can involve standard acetylation reactions, often using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Sulfonamide Formation: : This typically involves the reaction of an amine group with a sulfonyl chloride, such as benzenesulfonyl chloride, under basic conditions.
Industrial Production Methods
Industrial-scale synthesis of such compounds usually leverages automated and continuous flow processes to ensure consistency, yield, and safety. The industrial production might also employ different catalysts and more efficient reagents to reduce costs and improve reaction rates.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions typically at the methoxy groups or the ethyl group.
Reduction: : Reduction reactions can target the ketone group in the methoxyacetyl segment, converting it to an alcohol.
Substitution: : The aromatic rings and the sulfonamide group can be sites for electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common reagents include potassium permanganate or chromium trioxide.
Reduction: : Sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: : Halogenation can be done using halogens like chlorine or bromine, and nucleophilic substitutions can employ bases such as sodium methoxide.
Major Products
Oxidation: : Leads to the formation of carboxylic acids or aldehydes from the methyl groups.
Reduction: : Produces alcohol derivatives.
Substitution: : Results in various halogenated or nucleophile-substituted derivatives.
Applications De Recherche Scientifique
Chemistry
This compound serves as a model molecule for studying the effects of various substituents on aromatic sulfonamides and heterocyclic compounds. Its diverse functional groups provide multiple reactive sites, making it ideal for mechanistic studies.
Biology
In biological research, this compound could be explored for its potential enzyme inhibition properties due to the sulfonamide group, which is a common pharmacophore in drug design.
Medicine
While specific medical applications may not be established, structurally similar compounds have been investigated for their potential anti-inflammatory, antibacterial, and anticancer activities.
Industry
Industrial applications could include its use as an intermediate in the synthesis of more complex molecules, potentially in the field of pharmaceuticals or agrochemicals.
Mécanisme D'action
The mechanism by which 5-ethyl-2-methoxy-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide exerts effects largely depends on its target. The sulfonamide group might inhibit enzymes by mimicking the transition state of their substrates, binding to the active site and thus preventing the enzyme from performing its function. The quinoline and methoxy groups could interact with biological membranes or proteins, altering their activities or stabilities.
Comparaison Avec Des Composés Similaires
Similar compounds might include other sulfonamide-based molecules and quinoline derivatives. For example:
Sulfanilamide: : A simpler sulfonamide often used as an antibiotic.
Chloroquine: : A quinoline derivative used as an antimalarial drug.
The uniqueness of 5-ethyl-2-methoxy-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide lies in its specific combination of functional groups, offering a unique set of chemical reactivities and potential biological activities not found in simpler analogs.
Propriétés
IUPAC Name |
5-ethyl-2-methoxy-N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O5S/c1-4-15-7-10-19(28-3)20(12-15)29(25,26)22-17-9-8-16-6-5-11-23(18(16)13-17)21(24)14-27-2/h7-10,12-13,22H,4-6,11,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMYGWAWKCGWATG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)COC)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
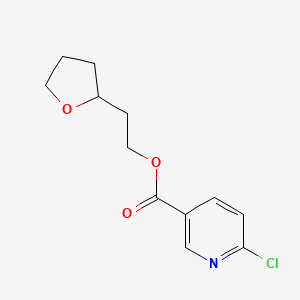
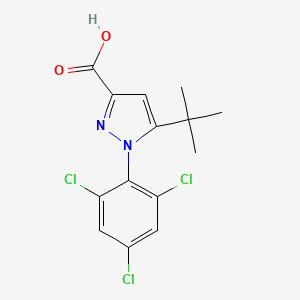
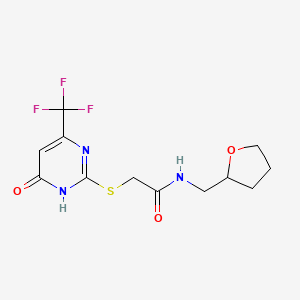
![10-(4-chlorobenzenesulfonyl)-N-(4-ethoxyphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2517569.png)
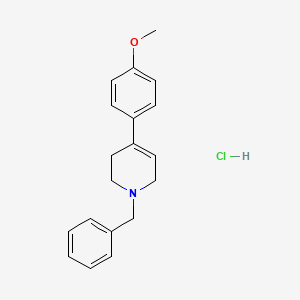
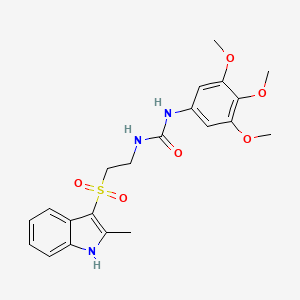
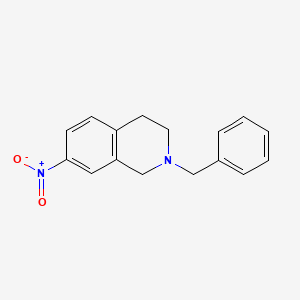

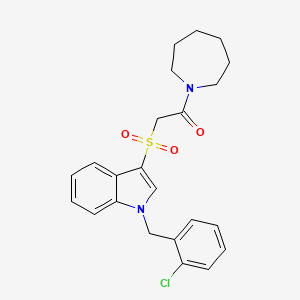
![N-(3-acetamidophenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2517576.png)
![(Z)-2-Cyano-N-(2-methylcyclohexyl)-3-[4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2517578.png)
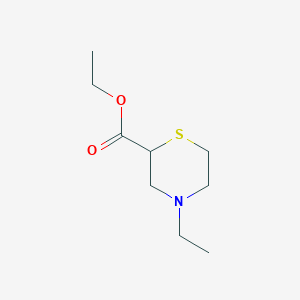
![N-(4-bromo-2-(2-chlorobenzoyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2517581.png)
![1-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-(pyridin-3-yl)ethan-1-one](/img/structure/B2517584.png)
